6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
CAS No.:
Cat. No.: VC15975072
Molecular Formula: C10H8ClFO
Molecular Weight: 198.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClFO |
|---|---|
| Molecular Weight | 198.62 g/mol |
| IUPAC Name | 6-chloro-8-fluoro-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C10H8ClFO/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 |
| Standard InChI Key | ZBYTWFVWOCJGRZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
6-Chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is systematically named according to IUPAC guidelines as 6-chloro-8-fluoro-3,4-dihydro-2H-naphthalen-1-one. Its molecular structure consists of a partially hydrogenated naphthalene ring system with ketone functionality at position 1 and halogen substituents at positions 6 (chlorine) and 8 (fluorine). The compound’s stereoelectronic profile is influenced by the electron-withdrawing effects of the halogens, which modulate reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.62 g/mol |
| IUPAC Name | 6-chloro-8-fluoro-3,4-dihydro-2H-naphthalen-1-one |
| InChI | InChI=1S/C10H8ClFO/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7 |
| CAS Number | 745784-68-3 |
Comparative Analysis with Halogenated Analogs
The substitution of halogens at positions 6 and 8 distinguishes this compound from related structures. For instance, replacing chlorine with bromine yields 6-bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one, which exhibits a higher molecular weight (243.07 g/mol) due to bromine’s larger atomic mass . Such halogen swaps alter physicochemical properties, including lipophilicity and metabolic stability, which are critical in drug design.
Synthesis and Manufacturing
Industrial-Scale Production
Industrial synthesis prioritizes atom economy and purity. Continuous-flow reactors may enhance yield by maintaining optimal reaction conditions, while chromatography or crystallization ensures product isolation. Suppliers such as Ark Pharma and Chemspace offer the compound at research-grade purity, indicating scalability for exploratory studies.
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s melting point and solubility remain undocumented, but predictions based on structural analogs suggest moderate lipophilicity () and limited aqueous solubility. Fluorine’s electronegativity enhances dipole-dipole interactions, potentially increasing crystalline stability compared to non-halogenated naphthalenones .
Spectroscopic Characteristics
-
IR Spectroscopy: Expected absorption bands at (C=O stretch) and (C-Cl stretch).
-
NMR: Distinct signals for aromatic protons (δ 6.5–7.5 ppm) and aliphatic protons adjacent to the ketone (δ 2.5–3.5 ppm).
Applications in Pharmaceutical Research
Materials Science Implications
In polymer chemistry, halogenated aromatics improve thermal stability and flame retardancy. Incorporating 6-chloro-8-fluoro-3,4-dihydronaphthalen-1(2H)-one into epoxy resins could enhance material performance in high-temperature environments.
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